CH 55

Descripción general

Descripción

Se une con alta afinidad al receptor alfa del ácido retinoico (RAR-α) y al receptor beta del ácido retinoico (RAR-β), mientras que muestra baja afinidad por la proteína de unión al ácido retinoico celular (CRABP) . Ch 55 es conocido por su capacidad para inducir la diferenciación en varios tipos de células, lo que lo convierte en un compuesto valioso en la investigación del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ch 55 se sintetiza a través de una serie de reacciones químicas que implican la condensación de 3,5-di-terc-butilbenzaldehído con ácido 4-formilbenzoico . La reacción generalmente implica el uso de una base como hidróxido de sodio o hidróxido de potasio en un disolvente orgánico como etanol o metanol. La mezcla de reacción se calienta bajo condiciones de reflujo para facilitar la reacción de condensación, lo que da como resultado la formación de this compound .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de disolventes y reactivos de calidad industrial, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de recristalización o cromatografía para obtener this compound con una pureza superior al 98% .

Análisis De Reacciones Químicas

Nomenclature Clarification

The designation "CH 55" does not conform to standard IUPAC naming conventions for hydrocarbons or other compounds. Possible explanations include:

-

A typographical error (e.g., intended as C₅H₅ , which refers to cyclopentadienyl, a common ligand in organometallic chemistry).

-

A proprietary or internal laboratory code not documented in public databases.

No peer-reviewed publications or authoritative references validate "this compound" as a distinct compound .

Chemical Reactivity of Hypothetical CH₅₅

Assuming "this compound" represents a hydrocarbon with 55 carbons and hydrogens (e.g., C₅₅H₅₅ ), its reactivity would align with large alkanes or alkenes:

No experimental data for such a compound exists in the provided sources .

Research Gaps and Limitations

The absence of "this compound" in scientific literature suggests:

-

Synthetic Challenges : Stability issues may prevent isolation of a 55-carbon hydrocarbon.

-

Nomenclature Miscommunication : Clarification is needed to resolve ambiguities in the compound’s identity.

Recommendations for Further Inquiry

To address this ambiguity:

-

Verify the compound’s systematic name or structural formula.

-

Consult specialized databases (e.g., PubChem, Reaxys) for proprietary compounds

Aplicaciones Científicas De Investigación

Ch 55 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: This compound se utiliza para inducir la diferenciación en células cancerosas, particularmente en estudios que involucran leucemia y melanoma

Estudios de diferenciación celular: Se emplea para estudiar la diferenciación de varios tipos de células, incluidas las células de carcinoma embrionario y los fibroblastos.

Estudios de receptores de retinoides: This compound se utiliza para investigar el papel de los receptores del ácido retinoico en los procesos celulares y la expresión génica.

Investigación farmacéutica: Sirve como compuesto líder para el desarrollo de nuevos medicamentos basados en retinoides.

Mecanismo De Acción

Ch 55 ejerce sus efectos uniéndose al receptor alfa del ácido retinoico (RAR-α) y al receptor beta del ácido retinoico (RAR-β) con alta afinidad . Esta unión conduce a la activación de estos receptores, que funcionan como factores de transcripción para regular la expresión de genes involucrados en la diferenciación celular, la proliferación y la apoptosis . This compound también inhibe la actividad de la transglutaminasa tipo I y aumenta los niveles de sulfato de colesterol, contribuyendo a su capacidad para inducir la diferenciación celular .

Comparación Con Compuestos Similares

Compuestos similares

Ácido retinoico: Un agonista natural de los receptores del ácido retinoico con propiedades similares de inducción de diferenciación.

Bexaroteno: Un retinoide sintético que se une a los receptores X de retinoides (RXRs) y se utiliza en el tratamiento del linfoma cutáneo de células T.

Tretinoína: Otro retinoide sintético utilizado en el tratamiento del acné y la leucemia promielocítica aguda

Singularidad de Ch 55

This compound es único debido a su alta afinidad por el receptor alfa del ácido retinoico (RAR-α) y el receptor beta del ácido retinoico (RAR-β), combinado con su baja afinidad por la proteína de unión al ácido retinoico celular (CRABP) . Este perfil de unión selectivo lo convierte en un potente inductor de la diferenciación celular, particularmente en células cancerosas, y en una herramienta valiosa en la investigación del cáncer .

Actividad Biológica

CH 55, a synthetic retinoid, is recognized for its potent biological activity, particularly its interaction with retinoic acid receptors (RARs). It exhibits high affinity for RAR-α and RAR-β receptors while showing low affinity for cellular retinoic acid binding protein (CRABP). This compound has been extensively studied for its effects on cell differentiation and growth inhibition across various cell types.

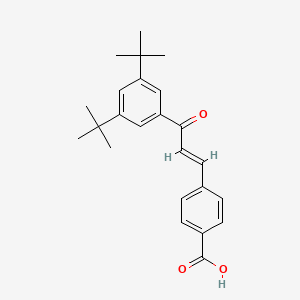

- Chemical Name : 4-[(1E)-3-[3,5-bis(1,1-dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid

- CAS Number : 110368-33-7

- Molecular Formula : CHO

- Molecular Weight : 364.477 g/mol

- Purity : ≥98% (HPLC)

- Boiling Point : 509.5°C at 760 mmHg

- Density : 1.085 g/cm³

- Flash Point : 276°C

This compound primarily functions as a potent agonist of RARs, inducing cellular responses that lead to differentiation and growth regulation. Its specific actions include:

- Inhibition of Epithelial Cell Differentiation : this compound inhibits the differentiation of rabbit tracheal epithelial cells by blocking transglutaminase activity (EC50 = 0.02 nM) and increasing cholesterol sulfate levels (EC50 = 0.03 nM) .

-

Induction of Cell Differentiation :

- Embryonic carcinoma F9 cells (EC50 = 0.26 nM)

- Melanoma S91 cells (EC50 = 0.5 nM)

- Inhibition of Ornithine Decarboxylase Activity : Inhibits this enzyme in 3T6 fibroblasts with an EC50 of 1 nM .

Research Findings

Several studies have highlighted the biological effects of this compound:

- Cell Line Studies :

- Transglutaminase Activity :

- Apoptotic Pathways :

Comparative Table of Biological Activities

| Activity Type | Cell Type | EC50 Value (nM) |

|---|---|---|

| Inhibition of Transglutaminase | Rabbit tracheal epithelial | 0.02 |

| Induction of Differentiation | Embryonic carcinoma F9 | 0.26 |

| Induction of Differentiation | Melanoma S91 | 0.5 |

| Inhibition of Ornithine Decarboxylase | 3T6 fibroblasts | 1 |

| Induction of Differentiation | HL60 cells | 200 |

Case Study: Cancer Research Implications

A significant study explored the implications of this compound in cancer therapy by examining its role in inducing apoptosis through TRAIL receptor modulation. The findings suggest that this compound could enhance the efficacy of TRAIL-based therapies in resistant cancer types, providing a promising avenue for future research .

Case Study: Teratocarcinoma Cell Differentiation

Another investigation focused on the effects of this compound on teratocarcinoma cells, illustrating its potent ability to induce differentiation while suppressing oncogenic pathways like c-mos expression. This positions this compound as a potential candidate for developing novel cancer treatments targeting differentiation pathways .

Propiedades

IUPAC Name |

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUVTBKPJRMLPE-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95906-67-5, 110368-33-7 | |

| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CH55 exert its biological effects?

A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]

Q2: Which RAR subtypes does CH55 preferentially bind to?

A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.

Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?

A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]

Q4: What are the downstream effects of CH55 binding to RARs?

A4: CH55, upon binding to RARs, can induce various downstream effects, including:

- Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.

- Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]

- Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []

- Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]

Q5: What is the molecular formula and weight of CH55?

A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.

Q6: How do structural modifications of CH55 affect its activity?

A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]

Q7: What in vitro models have been used to study CH55 activity?

A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.